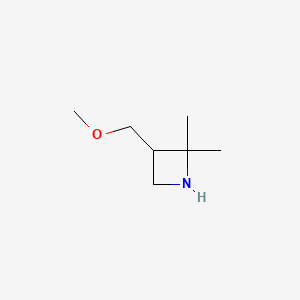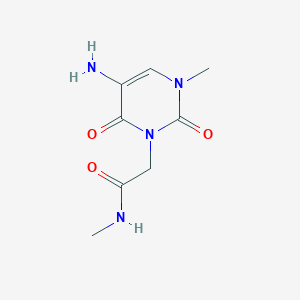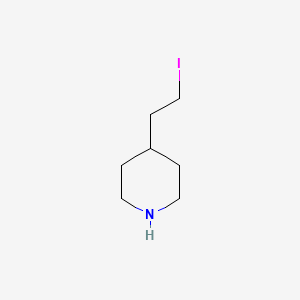
benzyl N-(2,3-dibromopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(2,3-dibromopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,3-dibromopropyl)carbamate typically involves the reaction of benzyl carbamate with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl carbamate and 2,3-dibromopropanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Dehalogenated carbamates or alcohols.
科学研究应用
Benzyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzyl N-(2,3-dibromopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of bromine atoms.
Benzyl carbamate: Lacks the dibromopropyl group, making it less reactive.
N-(2,3-dibromopropyl)carbamate: Similar but without the benzyl group.
Uniqueness
Benzyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of both benzyl and dibromopropyl groups, which confer distinct reactivity and potential applications. The dibromopropyl group allows for versatile chemical modifications, while the benzyl group provides stability and compatibility with various reaction conditions.
属性
分子式 |
C11H13Br2NO2 |
|---|---|
分子量 |
351.03 g/mol |
IUPAC 名称 |
benzyl N-(2,3-dibromopropyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c12-6-10(13)7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI 键 |
NAEKDGWSHIGNNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


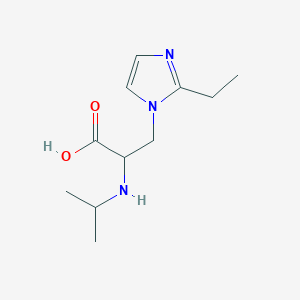
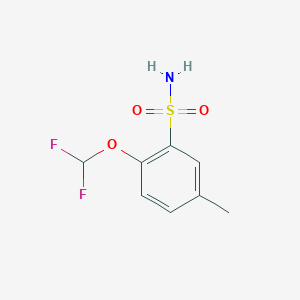
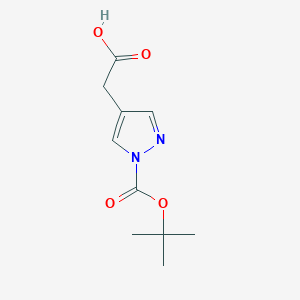
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)

![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

